5-Methyl-2-(trifluoromethyl)benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

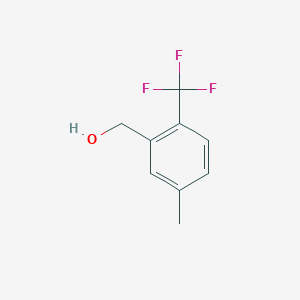

5-Methyl-2-(trifluoromethyl)benzyl alcohol is an organic compound characterized by a benzene ring substituted with a methyl group at the 5th position and a trifluoromethyl group at the 2nd position, along with a benzyl alcohol functional group

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of 5-methyl-2-(trifluoromethyl)benzene using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

Grignard Reaction: Another approach is the Grignard reaction, where 5-methyl-2-(trifluoromethyl)benzene is reacted with methylmagnesium bromide (CH3MgBr) followed by hydrolysis to yield the benzyl alcohol derivative.

Reductive Amination: This method involves the reductive amination of 5-methyl-2-(trifluoromethyl)benzaldehyde using reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of ammonia.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the benzyl alcohol to the corresponding benzyl chloride using reagents like thionyl chloride (SOCl2).

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, such as nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, heat

Reduction: SOCl2, room temperature

Substitution: HNO3, H2SO4, room temperature

Major Products Formed:

5-Methyl-2-(trifluoromethyl)benzoic acid (from oxidation)

5-Methyl-2-(trifluoromethyl)benzyl chloride (from reduction)

Nitro-substituted derivatives (from substitution)

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Methyl-2-(trifluoromethyl)benzyl alcohol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the biological activity and selectivity of drug candidates, making them more effective against specific targets in the body. For instance, compounds containing this structure have been investigated for their potential use in treating conditions like depression and anxiety disorders due to their ability to modulate neurotransmitter systems effectively .

Case Studies

- Fluoxetine : Research indicates that derivatives of this compound can be incorporated into the synthesis of fluoxetine, an antidepressant that selectively inhibits serotonin reuptake .

- Ubrogepant : Another study highlights its role in synthesizing ubrogepant, a medication used for treating acute migraines, showcasing its versatility in pharmaceutical applications .

Material Science

Advanced Materials Formulation

In materials science, this compound is utilized in the development of advanced materials such as coatings and polymers. Its incorporation into these materials enhances thermal stability and chemical resistance, making them suitable for demanding environments .

Applications in Coatings

The compound's properties allow for the formulation of durable coatings that can withstand harsh conditions while maintaining aesthetic qualities. This is particularly beneficial in industries such as automotive and aerospace, where material performance is critical.

Organic Synthesis

Reagent in Organic Chemistry

this compound acts as a valuable reagent in organic synthesis. It facilitates the creation of complex molecules through various chemical reactions, enabling researchers to explore new synthetic pathways and develop innovative products .

Mechanistic Studies

Recent studies have employed this compound to investigate reaction mechanisms involving benzyl alcohol oxidation, providing insights into catalytic processes and reaction kinetics .

Agricultural Chemicals

Development of Agrochemicals

The compound is also significant in the formulation of agricultural chemicals. Its efficacy has been explored in developing herbicides and fungicides, contributing to more effective pest control solutions . The trifluoromethyl group enhances the biological activity of agrochemical formulations, leading to improved performance against pests and diseases.

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceuticals | Key intermediate for drug synthesis | Fluoxetine, Ubrogepant |

| Material Science | Advanced materials formulation | Durable coatings for automotive/aerospace industries |

| Organic Synthesis | Reagent for complex molecule creation | Mechanistic studies on benzyl alcohol oxidation |

| Agricultural Chemicals | Development of herbicides and fungicides | Enhanced pest control formulations |

作用機序

The mechanism by which 5-Methyl-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.

類似化合物との比較

2-Methyl-5-(trifluoromethyl)benzoic acid

5-Methyl-2-(trifluoromethyl)benzaldehyde

2-Methyl-5-(trifluoromethyl)benzyl chloride

Uniqueness: 5-Methyl-2-(trifluoromethyl)benzyl alcohol stands out due to its benzyl alcohol functionality, which provides unique reactivity and potential applications compared to its counterparts. The presence of the trifluoromethyl group also imparts significant electronegativity, enhancing its chemical properties.

生物活性

5-Methyl-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a benzene ring. The molecular formula is C9H8F3O. The trifluoromethyl group significantly influences the compound's electronic properties, potentially enhancing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated alcohols, including this compound, exhibit antimicrobial activity against various pathogens. This property is attributed to the unique electronic characteristics imparted by the fluorine atoms, which may enhance membrane permeability and disrupt microbial function.

- Anticancer Activity : Some studies indicate that this compound may possess anticancer properties. The trifluoromethyl group can alter the binding affinity of the compound to specific biological targets, potentially leading to enhanced efficacy in inhibiting cancer cell proliferation .

The mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with various enzymes or receptors within biological systems. The presence of fluorine atoms can modify the binding affinities of these interactions, potentially leading to altered metabolic pathways .

- Signal Transduction Modulation : By influencing enzyme activity and receptor binding, this compound may modulate signal transduction pathways involved in cellular responses to external stimuli .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in different biological contexts:

- Antimicrobial Studies : Research has demonstrated that compounds with trifluoromethyl groups show increased efficacy against Gram-positive and Gram-negative bacteria. For instance, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth. For example, treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines .

- Catalytic Applications : The compound has also been explored for its role as a catalyst in organic reactions. Its ability to facilitate oxidation reactions highlights its versatility beyond biological applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H8F3O | Antimicrobial and anticancer activity; high reactivity |

| 2-Fluoro-4-methylphenol | C7H7F | Different biological activity; lacks trifluoromethyl group |

| 4-Trifluoromethylphenol | C7H4F3 | Unique applications in material science; less focus on biological activity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of fluorinated benzyl alcohols exhibited significant anticancer activity against multiple myeloma cells. The study emphasized the role of the trifluoromethyl group in enhancing drug potency .

- Case Study 2 : Research conducted on antimicrobial efficacy revealed that modifications to the benzyl alcohol structure could lead to improved inhibition rates against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold.

特性

IUPAC Name |

[5-methyl-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOLCCNJJHAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。